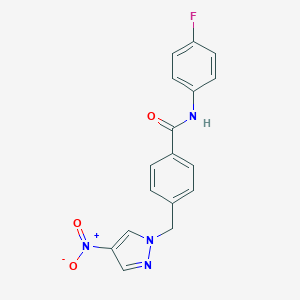![molecular formula C18H17F2N3OS B213906 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)
3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide, also known as DTP3, is a small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Bcl-2 is overexpressed in many cancers and plays a critical role in promoting cell survival. Inhibition of Bcl-2 by DTP3 has shown promising results in preclinical studies as a potential anti-cancer therapy.
作用机制
Bcl-2 is a key regulator of apoptosis, which is a natural process of programmed cell death that occurs in healthy cells. However, cancer cells often evade apoptosis, leading to uncontrolled cell growth and proliferation. Bcl-2 overexpression in cancer cells is one of the mechanisms by which cancer cells evade apoptosis. 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide inhibits Bcl-2 by binding to its BH3 domain, which is responsible for regulating apoptosis. By inhibiting Bcl-2, 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide promotes apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has been shown to have selective toxicity towards cancer cells, while sparing normal cells. This is likely due to the overexpression of Bcl-2 in cancer cells, which makes them more sensitive to Bcl-2 inhibition. In addition, 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has been shown to have low toxicity in animal models, indicating its potential safety in humans.
实验室实验的优点和局限性
One advantage of using 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide in lab experiments is its specificity for Bcl-2 inhibition, which allows for the study of the role of Bcl-2 in cancer cell survival. However, one limitation of using 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide is its complex synthesis process, which may limit its availability and use in some labs.
未来方向
Future research on 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide should focus on optimizing its synthesis process to increase its availability and reduce its cost. In addition, further preclinical studies should be conducted to evaluate the efficacy of 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Clinical trials should also be conducted to evaluate the safety and efficacy of 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide in humans as a potential anti-cancer therapy. Finally, research should be conducted to identify potential biomarkers that can predict the response of cancer cells to 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide, which can help in patient selection and personalized treatment.
合成方法
3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The synthesis of 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide involves the use of hazardous materials and requires specialized equipment and expertise. Therefore, it is important to follow strict safety protocols and guidelines during the synthesis process.
科学研究应用
3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential application as an anti-cancer therapy. Preclinical studies have shown that 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting Bcl-2. In addition, 3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
属性
产品名称 |
3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide |
|---|---|
分子式 |
C18H17F2N3OS |
分子量 |
361.4 g/mol |
IUPAC 名称 |
3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H17F2N3OS/c1-8-4-5-11(9(2)6-8)22-17(24)15-14(21)13-10(3)7-12(16(19)20)23-18(13)25-15/h4-7,16H,21H2,1-3H3,(H,22,24) |
InChI 键 |
QOBROIYZBIILSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C(F)F)N)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C(F)F)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide](/img/structure/B213824.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)
![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)

![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)
